molecular formula C27H27N B286619 N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine

N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine

Cat. No.: B286619
M. Wt: 365.5 g/mol
InChI Key: RRXDNATUMLWSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, also known as compound X, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as alkynes, which are characterized by a triple bond between two carbon atoms. Compound X has been shown to have a number of interesting properties, including the ability to bind to certain receptors in the brain and modulate their activity. In

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to this receptor, this compound X may alter these processes and produce its physiological effects.
Biochemical and physiological effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the alteration of lipid metabolism. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, this compound X has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation of using this compound X is its relatively low potency, which may require the use of high concentrations of the this compound in experiments. Additionally, the synthesis of this compound X can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are a number of future directions for research on N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X, including the development of more potent analogs of the this compound, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in humans. Additionally, the mechanism of action of this compound X and its interaction with the sigma-1 receptor are areas of ongoing research that may yield new insights into the function of this important receptor.

Synthesis Methods

The synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X involves a multi-step process that begins with the reaction of benzyl chloride with isopropylamine to form N-benzyl-N-isopropylamine. This intermediate is then reacted with 5,5-diphenyl-4-penten-2-yne in the presence of a palladium catalyst to form this compound X. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Compound X has been used extensively in scientific research to study the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. By modulating the activity of this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and neuropathic pain.

Properties

Molecular Formula

C27H27N

Molecular Weight

365.5 g/mol

IUPAC Name

N-benzyl-5,5-diphenyl-N-propan-2-ylpent-4-en-2-yn-1-amine

InChI

InChI=1S/C27H27N/c1-23(2)28(22-24-14-6-3-7-15-24)21-13-12-20-27(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-20,23H,21-22H2,1-2H3

InChI Key

RRXDNATUMLWSDD-UHFFFAOYSA-N

SMILES

CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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